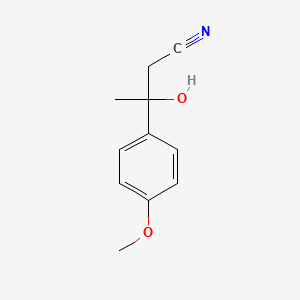

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is a chemical compound with the CAS Number: 600735-58-8 . It has a molecular weight of 191.23 and its IUPAC name is 3-hydroxy-3-(4-methoxyphenyl)butanenitrile . It is in the form of an oil .

Molecular Structure Analysis

The InChI code for 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is 1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is an oil-like substance stored at room temperature . It has a molecular weight of 191.23 .科学的研究の応用

Synthesis of Chiral Auxiliaries and Planar-Chiral Metallocenes

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile is involved in the synthesis of complex chiral compounds, such as (3S)-4-methoxybutane-1,3-diol, which serves as an auxiliary for the creation of planar-chiral metallocenes. This process includes steps like isomerically pure acetal formation, O-methylation, and hydrolysis to yield diol (S)-4, further utilized in synthesizing planar-chiral ferrocene derivatives (Geisler & Helmchen, 2006).

Enzymatic Resolution and Synthesis of Bioactive Compounds

Another application is the lipase-catalyzed enantiomer separation of related compounds to synthesize bioactive molecules like (R)-GABOB and (R)-carnitine hydrochloride. This method demonstrates the potential of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile and its derivatives in creating optically pure substances through enzymatic resolution, followed by chemical reactions for generating significant pharmacological agents (Kamal, Khanna, & Krishnaji, 2007).

Photovoltaic Research

In the field of renewable energy, derivatives of 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile are explored for their role in polymer solar cells. Studies focusing on regioregular poly(3-hexylthiophene) (RR-P3HT) based devices highlight the impact of annealing on the performance, suggesting that these compounds may influence the efficiency and stability of solar cells, thereby contributing to advancements in photovoltaic technologies (Li, Shrotriya, Yao, & Yang, 2005).

Biosynthetic Pathways for Chemical Production

Research has also been conducted on the design and construction of non-natural pathways for producing 1,2,4-butanetriol from glucose, using malate as an intermediate. This innovative approach signifies the potential of utilizing 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile and its derivatives in creating biosynthetic routes for the production of important chemicals from renewable resources, thus reducing reliance on petroleum-based feedstocks (Li, Cai, Li, & Zhang, 2014).

Alcohol Dehydrogenase Inhibition

In the biomedical field, derivatives related to 3-Hydroxy-3-(4-methoxyphenyl)butanenitrile have been investigated for their ability to inhibit liver alcohol dehydrogenase. This research provides insights into the development of potential therapeutic agents for the treatment of alcohol-related disorders, showcasing the diverse applications of this compound in medicinal chemistry (Chadha, Leidal, & Plapp, 1985).

特性

IUPAC Name |

3-hydroxy-3-(4-methoxyphenyl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-11(13,7-8-12)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNKLKNTAAMQFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(C1=CC=C(C=C1)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-(4-methoxyphenyl)butanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)

![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)

![N-(1-phenylethyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842634.png)

![2-Benzyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2842636.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2842637.png)

![2,6-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2842638.png)